N-(2-methoxyphenyl)-5-methyl-3-(1-naphthalenylmethyl)-4-oxo-6-thieno[2,3-d]pyrimidinecarboxamide
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Overview
Description
N-(2-methoxyphenyl)-5-methyl-3-(1-naphthalenylmethyl)-4-oxo-6-thieno[2,3-d]pyrimidinecarboxamide is an aromatic amide.
Scientific Research Applications
Antimicrobial and Anti-Inflammatory Applications
N-(2-methoxyphenyl)-5-methyl-3-(1-naphthalenylmethyl)-4-oxo-6-thieno[2,3-d]pyrimidinecarboxamide, a thienopyrimidine derivative, has been studied for its potential as an antimicrobial and anti-inflammatory agent. These studies indicate that alterations in the thieno[2,3-d]pyrimidine heterocyclic ring, such as the integration of different groups, can enhance its antibacterial, antifungal, and anti-inflammatory activities (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018).
Antifungal Properties
Research on pyrido[2,3-d]pyrimidine derivatives, which are structurally related to thienopyrimidine derivatives, has shown significant antifungal activities. This suggests that similar compounds, including the this compound, may possess antifungal properties (Hanafy, 2011).
Antitumor Activity
Thieno[2,3-d]pyrimidine derivatives have been evaluated for their antitumor activity. Studies have shown that these compounds exhibit potent anticancer activity against various human cancer cell lines, implying that this compound could potentially be explored for similar antitumor properties (Hafez & El-Gazzar, 2017).
CDK2 Inhibitors and Anti-Proliferative Activity
Research into new pyridine derivatives, including compounds with naphthyl and thienyl moieties, indicates their potential as CDK2 inhibitors. These compounds have shown significant anti-proliferative activity against various human cancer cell lines. This suggests that related compounds like this compound could also exhibit similar bioactivity (Abdel-Rahman et al., 2021).
Properties
Molecular Formula |
C26H21N3O3S |
---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-5-methyl-3-(naphthalen-1-ylmethyl)-4-oxothieno[2,3-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C26H21N3O3S/c1-16-22-25(33-23(16)24(30)28-20-12-5-6-13-21(20)32-2)27-15-29(26(22)31)14-18-10-7-9-17-8-3-4-11-19(17)18/h3-13,15H,14H2,1-2H3,(H,28,30) |
InChI Key |
QYAGGNKNMUBSOE-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)CC3=CC=CC4=CC=CC=C43)C(=O)NC5=CC=CC=C5OC |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)CC3=CC=CC4=CC=CC=C43)C(=O)NC5=CC=CC=C5OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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